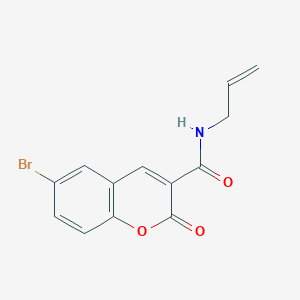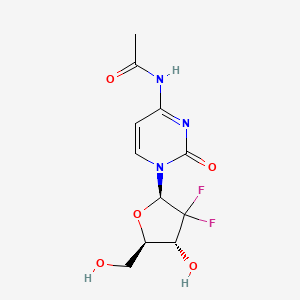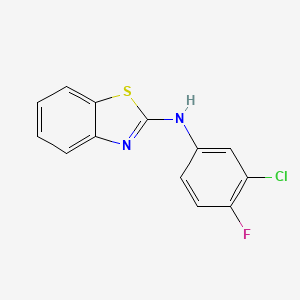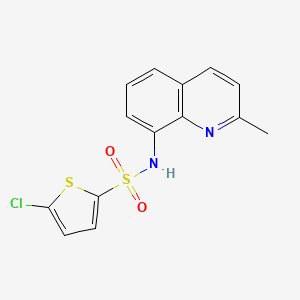
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol, also known as CMIM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a white, crystalline solid that is soluble in water and organic solvents.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. For example, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has also been shown to activate the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and physiological effects:
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has also been shown to reduce the activity of inducible nitric oxide synthase (iNOS), an enzyme that is involved in the production of nitric oxide, which is a mediator of inflammation. In vivo studies have shown that (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol in lab experiments is its relatively low cost and easy availability. (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol is its low solubility in water, which can make it difficult to use in aqueous-based experiments. This can be overcome by using organic solvents or by modifying the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol to improve its solubility.
Zukünftige Richtungen
There are several future directions for the study of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol. One direction is the development of new drugs based on the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol for the treatment of pain and inflammation. Another direction is the study of the pesticidal properties of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol for the development of new pesticides. Additionally, the study of the mechanism of action of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can provide insights into the regulation of inflammation and pain in the body. Finally, the modification of the structure of (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can lead to the synthesis of new materials with improved properties.
Synthesemethoden
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with 1-methylimidazole, followed by reduction of the resulting intermediate with sodium borohydride. The yield of the final product can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent choice.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been found to have pesticidal properties, making it a potential candidate for the development of new pesticides. In materials science, (2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol has been studied for its potential applications in the synthesis of new materials with improved properties.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14-7-6-13-11(14)10(15)8-4-2-3-5-9(8)12/h2-7,10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJDLUZWIWBUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-(1-methylimidazol-2-yl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)




![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)
![2-hydroxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B7468907.png)
![3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7468910.png)
![2-[(3-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468920.png)
